molecular formula C10H17N3S B1678040 Pramipexole CAS No. 104632-26-0

Pramipexole

Katalognummer: B1678040
CAS-Nummer: 104632-26-0
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: FASDKYOPVNHBLU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pramipexole is a medication primarily used to treat Parkinson’s disease and restless legs syndrome. It is a non-ergot dopamine agonist that mimics the activity of dopamine, a neurotransmitter in the brain. This compound was first approved for medical use in the United States in 1997 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pramipexole involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. This reaction is carried out in the absence of a base, in a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt. The salt is then treated with an inorganic base to convert it into the free this compound base, which can be further converted into pharmaceutically acceptable salts .

Industrial Production Methods: In industrial settings, this compound is produced using a multi-step process. Starting with 4-aminocyclohexanol, the compound undergoes acylation, oxidation, alpha-halogenation, ring closing, hydrolysis, resolution, propionylation, and reduction reactions to obtain this compound. The final product can be converted into this compound hydrochloride through a salt-forming reaction with hydrochloric acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pramipexol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Trichlorisocyanursäure.

    Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid und Boran.

    Substitution: Umfasst den Austausch von funktionellen Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

    Oxidation: Trichlorisocyanursäure wird als Oxidationsmittel verwendet.

    Reduktion: Natriumborhydrid und Boran sind übliche Reduktionsmittel.

    Substitution: Verschiedene Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Pramipexolbase und ihre pharmazeutisch verträglichen Salze, wie z. B. Pramipexolhydrochlorid .

Wissenschaftliche Forschungsanwendungen

Treatment of Parkinson's Disease

Pramipexole is widely recognized for its efficacy in managing the symptoms of idiopathic Parkinson's disease. It acts as a selective agonist for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in regulating motor control and behavior.

Efficacy Studies

  • Clinical Trials : A multicenter, randomized, double-blind trial involving 335 patients demonstrated that this compound significantly reduced the severity of Parkinson's disease symptoms compared to placebo. The results were measured using the Unified Parkinson's Disease Rating Scale, showing significant improvements in both Activities of Daily Living and Motor Examination scores (p < 0.0001) .
  • Long-term Outcomes : The CALM-PD study followed patients for up to 58 months, indicating that early initiation of this compound reduced the risk of treatment fluctuations and dyskinesias compared to levodopa treatment .
StudySample SizeDurationKey Findings
Moller et al. (2008)33524 weeksSignificant reduction in PD symptoms (p < 0.0001)
Holloway et al. (2004)4004 yearsReduced risk for treatment fluctuations with early this compound initiation

Treatment of Restless Legs Syndrome

This compound is also effective in treating primary Restless Legs Syndrome, a condition characterized by an uncontrollable urge to move the legs.

Meta-Analysis Findings

A meta-analysis including twelve randomized controlled trials with 3,286 participants found that this compound significantly improved symptoms associated with RLS. The International Restless Legs Syndrome Study Group Rating Scale scores showed a weighted mean difference favoring this compound over placebo .

Outcome MeasureThis compound GroupPlacebo GroupWeighted Mean Difference
IRLS Score Change-4.64-0.00-4.64 (95% CI: -5.95 to -3.33)
Quality of Life Improvement+5.39+0.00+5.39 (95% CI: +2.28 to +8.50)

Potential Applications in Psychiatric Disorders

Emerging research suggests that this compound may have applications in treating psychiatric conditions such as bipolar disorder and major depressive disorder.

Mechanism of Action in Depression

This compound's dopaminergic activity may help alleviate depressive symptoms by upregulating dopamine receptors in the mesolimbic system, an area associated with mood regulation . Studies indicate that patients with major depressive disorder exhibit downregulation of dopaminergic receptors, which this compound may counteract.

Neuroprotective Properties

Research indicates that this compound possesses neuroprotective properties, particularly against dopamine neuron degeneration due to ischemia or neurotoxicity from substances like methamphetamine . Animal studies have shown that this compound can block dopamine synthesis and release while promoting neuronal survival.

Wirkmechanismus

Pramipexole exerts its effects by stimulating dopamine receptors in the brain, particularly the D2, D3, and D4 receptors. By binding to these receptors, this compound enhances dopamine activity, which helps alleviate symptoms of Parkinson’s disease and restless legs syndrome. The exact mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter release and neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Ropinirole: Another non-ergot dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.

    Apomorphine: A dopamine agonist used for the treatment of Parkinson’s disease, particularly for managing “off” episodes.

Uniqueness of Pramipexole: this compound is unique due to its high affinity for the D3 receptor, which is thought to contribute to its efficacy in treating Parkinson’s disease and restless legs syndrome. Additionally, this compound has been shown to have neuroprotective and antioxidant properties, making it a promising candidate for further research in neurodegenerative diseases .

Biologische Aktivität

Pramipexole is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its mechanism of action involves selective stimulation of dopamine D2 and D3 receptors, which plays a crucial role in regulating motor control and mood. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and neuroprotective properties.

This compound exhibits high specificity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype. This selective binding leads to enhanced dopaminergic activity in the striatum, which is essential for motor function and mood regulation. In vitro studies have demonstrated that this compound can influence striatal neuronal transmission rates by activating these receptors .

Absorption and Distribution

  • Bioavailability : this compound has a bioavailability exceeding 90%, indicating efficient absorption.
  • Volume of Distribution : Approximately 500 L, suggesting extensive distribution throughout body tissues.
  • Protein Binding : About 15% of this compound is bound to plasma proteins, which may affect its pharmacokinetics .

Metabolism and Elimination

This compound undergoes minimal metabolism in humans, primarily eliminated unchanged through renal pathways. It has shown no evidence of carcinogenicity or mutagenicity in animal studies .

Parkinson's Disease

This compound has been extensively studied for its efficacy in treating Parkinson's disease (PD). A multicenter randomized trial involving 335 patients demonstrated significant reductions in PD symptoms compared to placebo, particularly in Activities of Daily Living (ADL) and Motor Examination scores on the Unified Parkinson's Disease Rating Scale (UPDRS) .

Table 1: Summary of Clinical Trials on this compound for PD

StudySample SizeDurationPrimary OutcomeResults
33524 weeksUPDRS Parts II & IIISignificant improvement (p < 0.0001)
59315 monthsUPDRS Score ChangeRelative stability in scores for early treatment group
Not specified4 yearsDyskinesia RiskReduced risk with this compound vs levodopa

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits beyond symptomatic relief. It has been shown to enhance the expression of dopaminergic neuron-associated genes such as DAT (Dopamine Transporter), VMAT2 (Vesicular Monoamine Transporter), and Nurr1, which are critical for dopamine synthesis and transport . In animal studies, this compound demonstrated protective effects against dopaminergic neuron degeneration following ischemic injury .

Case Studies

A recent meta-analysis assessed the efficacy of this compound in patients with Parkinson's disease accompanied by depression or anxiety. The study included 23 randomized controlled trials, revealing significant improvements in Hamilton Depression Rating Scale (HAMD) scores among those treated with this compound compared to controls .

Table 2: Meta-Analysis Results on this compound for PD with Depression

Outcome MeasureExperimental Group (this compound)Control Group (Placebo)Statistical Significance
HAMD ScoreLowered by -3.24Higherp < 0.00001
Adverse EventsFewer occurrencesMore occurrencesNot statistically significant

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been noted, including nausea, insomnia, constipation, and hallucinations. The incidence of these side effects tends to be higher than that observed with placebo treatments . Importantly, this compound is classified as a pregnancy category C drug due to potential teratogenic effects observed in animal studies; thus, its use during pregnancy should be approached with caution .

Q & A

Basic Research Questions

Q. How is pramipexole’s pharmacokinetic profile characterized in clinical research?

this compound exhibits linear pharmacokinetics with rapid absorption (peak plasma concentration in ~2 hours), minimal metabolism (<10%), and renal excretion (90% unchanged). Key parameters include a volume of distribution of ~500 L and renal clearance of ~400 mL/min. Researchers must adjust dosing in populations with reduced renal function, particularly Parkinson’s disease (PD) patients, where clearance decreases by ~30% due to comorbid renal impairment . Plasma monitoring is recommended due to intrasubject variability in drug levels .

Q. What trial designs have demonstrated this compound’s efficacy in major depressive disorder (MDD)?

Double-blind, placebo-controlled trials (e.g., Cusin et al., 2013) using the Montgomery-Asberg Depression Rating Scale (MADRS) showed modest but significant symptom reduction in treatment-resistant MDD. These trials employed stratified randomization and excluded responders to first-line therapies (e.g., SSRIs) to isolate this compound’s effects. Pooled analyses estimate an effect size of 0.6–1.1 for bipolar and unipolar depression .

Q. How are adverse events like sedation and dizziness monitored in this compound trials?

Adverse events are quantified using standardized scales (e.g., UPDRS for PD trials) and analyzed via repeated-measures ANCOVA models to control for covariates like depressive symptoms and education level. For example, sedation rates (~37%) and dizziness (~29%) in PD trials require adjustments for polypharmacy and comorbidities .

Q. What efficacy endpoints are used in restless legs syndrome (RLS) trials?

Primary endpoints include the International RLS Study Group Rating Scale (IRLS) and Clinical Global Impressions-Improvement (CGI-I) scale. Secondary endpoints assess sleep quality (visual analogue scales) and quality of life (QOL). Fixed-dose designs (e.g., 0.25–0.75 mg/day) with 3-week titration phases are common .

Advanced Research Questions

Q. What computational models explain this compound’s effect on reward learning in depression?

Reinforcement learning (RL) models reveal that this compound reduces the decay rate of reward value estimates, enhancing reward sensitivity. fMRI data show altered BOLD responses in ventrostriatal regions, supporting a mechanism of prolonged value retention rather than increased decision determinism. These findings are robust in healthy volunteers but require validation in clinical populations .

Q. How do baseline neuroimaging biomarkers predict this compound’s therapeutic response?

Baseline striatal dopamine function (measured via PET) and ventrostriatal prediction error signaling (fMRI) correlate with treatment outcomes in depression. Patients with blunted reward learning and elevated prediction error responses show greater improvement in anhedonia and global illness severity. However, the lack of placebo controls in neuroimaging studies limits causal inference .

Q. How can conflicting data on this compound’s cardiovascular risks be reconciled?

Epidemiological studies (e.g., U.K. General Practice Research Database) report a 1.86-fold increased heart failure risk, while clinical trials show nonsignificant trends (16 cases in ~7,000 participants). Discrepancies arise from confounding factors (e.g., age, comorbidities) in observational data versus stringent exclusion criteria in RCTs. Meta-analyses adjusting for baseline UPDRS scores and renal function are needed .

Q. What statistical methods address interaction effects between this compound and baseline disease severity?

Analysis of covariance (ANCOVA) models with interaction terms (e.g., treatment × baseline UPDRS score) identify subgroups with enhanced responses. For example, patients with higher baseline UPDRS scores show greater motor improvement, necessitating stratified randomization in trials . Covariate adjustments (e.g., plasma drug levels, depressive symptoms) improve precision in behavioral studies .

Q. How does this compound modulate inflammatory cytokines in neuropathic pain models?

In murine sciatic nerve injury models, this compound reduces IL-1β production in human monocytes and upregulates IL-10 mRNA in rat splenocytes. These anti-inflammatory effects correlate with rapid allodynia reversal (~1 hour post-injection), suggesting dual dopaminergic and immune mechanisms. Comparative studies with dexthis compound highlight structural-activity relationships for cytokine modulation .

Q. What translational challenges arise from preclinical models of this compound-induced impulsivity?

Rodent delay-discounting paradigms show this compound increases preference for immediate rewards, mirroring human impulse control disorders (e.g., pathological gambling). However, "impulsivity" encompasses multiple constructs (e.g., motor vs. cognitive), requiring cross-species validation using tasks like the Iowa Gambling Task or probabilistic reversal learning .

Methodological Recommendations

  • Dose-Response Analysis : Use Lorenz curve analysis to address skewed dosing patterns in observational studies .
  • Blinding Protocols : Mitigate expectation biases (e.g., participant guessing treatment allocation) via active placebos mimicking side effects .
  • Neuroimaging Integration : Combine fMRI with PET to disentangle dopamine receptor occupancy from functional connectivity changes .

Eigenschaften

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023496
Record name Pramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pramipexole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble in water, 1.40e-01 g/L
Record name Pramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramipexole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of pramipexole as a treatment for Parkinson's disease is unknown at this time. It is thought, however, that the ability of pramipexole to cause stimulation of the dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions, may be involved. Studies performed in animals show that pramipexole influences striatal neuronal transmission rates following activation of dopamine receptors. Pramipexole is considered a non-ergot dopamine agonist that shows specificity and strong activity at the D2 subfamily of dopamine receptors in vitro, binding selectively and dopamine D2 receptors and showing a preference for the dopamine D3 receptor subtype rather than other subtypes. The clinical significance of this binding specificity is unknown,., The purpose of this study was to determine the binding sites of pramipexole in extrastriatal dopaminergic regions because its antidepressive effects have been speculated to occur by activating the dopamine D(2) receptor subfamily in extrastriatal areas. Dynamic positron emission tomography (PET) scanning using (11)C-FLB 457 for quantification of D(2)/D(3) receptor subtype was performed on 15 healthy volunteers. Each subject underwent two PET scans before and after receiving a single dose of pramipexole (0, 0.125, or 0.25 mg). The study demonstrated that pramipexole significantly binds to D(2)/D(3) receptors in the prefrontal cortex, amygdala, and medial and lateral thalamus at a dose of 0.25 mg. These regions have been indicated to have some relation to depression and may be part of the target sites where pramipexole exerts its antidepressive effects., Pramipexole dihydrochloride, a synthetic benzothiazolamine derivative, is a nonergot-derivative dopamine receptor agonist. In in vitro binding studies, pramipexole demonstrated high binding specificity for and intrinsic activity at dopamine D2 receptors compared with other dopamine receptor agonists (e.g., bromocriptine, pergolide), having a higher affinity for the D3 receptor subtype than for the D2 or D4 subtypes. Pramipexole binds with moderate affinity to alpha2-adrenergic receptors but has little or no affinity for alpha1- or beta-adrenergic, acetylcholine, dopamine D1, or serotonin (5-hydroxytryptamine (5-HT)) receptors., Our aim was to determine if pramipexole, a D3 preferring agonist, effectively reduced dopamine neuron and fiber loss in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model when given at intraperitoneal doses corresponding to clinical doses. We also determined whether subchronic treatment with pramipexole regulates dopamine transporter function, thereby reducing intracellular transport of the active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+). Ten 12-month old C57BL/6 mice were treated with MPTP (or saline) twice per day at 20 mg/kg s.c. (4 injections over 48 h). Mice were pretreated for 3 days and during the 2-day MPTP regimen with pramipexole (0.1 mg/kg/day) or saline. Stereological quantification of dopamine neuron number and optical density measurement of dopamine fiber loss were carried out at 1 week after treatment, using immunostaining for dopamine transporter (DAT) and tyrosine hydroxylase (TH). Additional wild-type (WT) and D3 receptor knockout (KO) mice were treated for 5 days with pramipexole (0.1 mg/kg/day) or vehicle. The kinetics of (3)H-MPP+ and (3)H-DA uptake (Vmax and Km) were determined 24 hr later; and at 24 hr and 14 days dopamine transporter density was measured by quantitative autoradiography. Pramipexole treatment completely antagonized the neurotoxic effects of MPTP, as measured by substantia nigra and ventral tegmental area TH-immunoreactive cell counts. MPTP- induced loss of striatal innervation, as measured by DAT-immunoreactivity, was partially prevented by pramipexole, but not with regard to TH-IR. Pramipexole also reduced DAT- immunoreactivity in non-MPTP treated mice. Subchronic treatment with pramipexole lowered the Vmax for (3)H-DA and (3)H-MPP+ uptake into striatal synaptosomes of WT mice. Pramipexole treatment lowered Vmax in WT but not D3 KO mice; however, D3 KO mice had lower Vmax for (3)H-DA uptake. There was no change in DAT number in WT with pramipexole treatment or D3 KO mice at 24 hr post-treatment, but there was a reduction in WT-pramipexole treated and not in D3 KO mice at 14 days post-treatment. These results suggest that protection occurs at clinically suitable doses of pramipexole. Protection could be due to a reduced amount of MPP+ taken up into DA terminals via DAT. D3 receptor plays an important role in this regulation of transporter uptake and availability.
Record name Pramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PRAMIPEXOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8253
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

104632-26-0
Record name Pramipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104632-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramipexole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83619PEU5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRAMIPEXOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8253
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pramipexole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288-290
Record name Pramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

4,2 g of (±)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole was dissolved in 15 mL of hot methanol and 1.65 mL of 36% hydrochloric acid was added. The obtained suspension was stirred, cooled and precipitated solid was filtered off. The cake was washed with cold methanol and air-dried to give 4.2 g of product with m.p. 273-282° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.